2,6-Dibromo-4-chloro-3-methylphenol
Description
Properties
Molecular Formula |
C7H5Br2ClO |
|---|---|
Molecular Weight |
300.37 g/mol |
IUPAC Name |
2,6-dibromo-4-chloro-3-methylphenol |
InChI |
InChI=1S/C7H5Br2ClO/c1-3-5(10)2-4(8)7(11)6(3)9/h2,11H,1H3 |
InChI Key |
AFDYEFBVFSAVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1Cl)Br)O)Br |
Origin of Product |
United States |
Preparation Methods
Bromine in Acidic Media
Bromination of 4-chloro-3-methylphenol using elemental bromine (Br₂) in acidic solvents like trifluoromethanesulfonic acid (TFMSA) or sulfuric acid (H₂SO₄) achieves regioselective dibromination at the 2- and 6-positions. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group directs bromine to the ortho/para positions.
Conditions :
Mechanistic Insight :
In TFMSA, the protonated phenol enhances electrophilicity, favoring ipso-bromination followed by a 1,2-bromine shift to yield the thermodynamically stable 2,6-dibromo isomer.
Oxidative Bromination Using Persulfate-Bromide Systems
Potassium Persulfate (K₂S₂O₈) with NaBr
This green chemistry approach avoids hazardous Br₂ gas. Persulfate oxidizes bromide (Br⁻) to bromine radicals (Br- ), which mediate selective bromination.
Procedure :
- Substrate : 4-Chloro-3-methylphenol
- Reagents : K₂S₂O₈ (1.1 eq), NaBr (2.2 eq)
- Solvent : 50% ethanol-water
- Temperature : 50°C, 4 hours
- Yield : 92%.
Advantages :
Sequential Halogenation: Chlorination Followed by Bromination
Synthesis from m-Cresol
A two-step process:
- Chlorination : m-Cresol reacts with sulfuryl chloride (SO₂Cl₂) to form 4-chloro-3-methylphenol.
- Bromination : As described in Sections 1 or 2.
Optimization :
Excess SO₂Cl₂ (1.0 eq) minimizes di-/tri-chlorinated byproducts.
Catalytic Bromination with Metal Halides
CuBr₂-Mediated Bromination
Copper(II) bromide acts as a Lewis acid catalyst, enhancing electrophilic substitution.
Conditions :
- Catalyst : CuBr₂ (10 mol%)
- Solvent : Dichloromethane (DCM)
- Temperature : Reflux, 6 hours
- Yield : 80–88%.
Limitations :
Comparative Analysis of Methods
| Method | Reagents | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Direct Bromination | Br₂, TFMSA | 70–85 | 95–98 | High regioselectivity |
| Persulfate-Bromide | K₂S₂O₈, NaBr | 90–92 | 98 | Eco-friendly, mild conditions |
| Sequential Halogenation | SO₂Cl₂, Br₂ | 65–78 | 90–95 | Uses inexpensive m-cresol |
| CuBr₂ Catalysis | CuBr₂, Br₂ | 80–88 | 97 | Fast reaction time |
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-chloro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the phenolic group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride can be used under acidic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted phenols depending on the reagents used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dehalogenated phenols and alcohols.
Scientific Research Applications
2,6-Dibromo-4-chloro-3-methylphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, including its use as an antiseptic and disinfectant.
Industry: Used as a preservative in various products, including cosmetics and pharmaceuticals.
Mechanism of Action
The antimicrobial activity of 2,6-Dibromo-4-chloro-3-methylphenol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets the lipid bilayer of the cell membrane, leading to increased permeability and cell lysis. Additionally, it can interfere with the function of key enzymes involved in cellular metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Structural and Molecular Comparison
The following table summarizes key molecular and physical properties of 2,6-Dibromo-4-chloro-3-methylphenol and three related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 2,6-Dibromo-4-chloro-3-methylphenol | C₇H₅Br₂ClO | 300.374 | Not reported | Not reported | Not reported |
| 4-Bromo-2,6-dichlorophenylamine | C₆H₄BrCl₂N | 240.92 | 85–86 | Not reported | Not reported |
| 5-Bromo-1,3-dichloro-2-fluorobenzene | C₆H₂BrCl₂F | 243.9 | Not reported | 234 | 1.824 |
| 2,6-Dibromo-4-chloro-3,5-dimethylphenol | C₈H₇Br₂ClO | Not reported | Not reported | Not reported | Not reported |
Key Observations :
Halogenation Patterns: The target compound has Br and Cl substituents, while 4-Bromo-2,6-dichlorophenylamine replaces the phenolic -OH group with an -NH₂ (amine) and adds an extra Cl atom . 5-Bromo-1,3-dichloro-2-fluorobenzene lacks the phenolic group entirely and incorporates F, which reduces molecular weight but increases volatility (higher boiling point of 234°C) .
Functional Groups: The phenolic -OH group in 2,6-Dibromo-4-chloro-3-methylphenol enhances hydrogen-bonding capacity compared to the amine or fluorine-containing analogs. This may influence solubility and reactivity.
Steric Effects: The dimethyl analog (2,6-Dibromo-4-chloro-3,5-dimethylphenol) introduces an additional methyl group at position 5, likely increasing steric hindrance and altering interactions in chemical reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
